(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a cyclopropylamine derivative characterized by the presence of a benzyloxy group attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurodegenerative diseases. The stereochemistry of the compound is crucial for its biological activity, with the (1S,2R) configuration being specifically noted for its effectiveness.
This compound falls under the category of arylcyclopropylamines, which are known for their diverse pharmacological properties. It has been studied in various contexts, including its synthesis and application as a demethylase inhibitor. Compounds in this classification often exhibit significant interactions with biological targets due to their unique structural features.
The synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine can be achieved through several methodologies, including:
The synthetic routes often involve protecting groups to stabilize reactive sites during reaction steps. The final product may require purification techniques such as chromatography to isolate the desired stereoisomer effectively.
The molecular structure of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine can be depicted as follows:
The compound can participate in various chemical reactions such as:
Reactivity studies indicate that the presence of the benzyloxy group may influence the reactivity of the amine, potentially stabilizing certain intermediates during reactions.
As an LSD1 inhibitor, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine likely interacts with the enzyme's active site. The mechanism involves:
Studies have shown that compounds with similar structures exhibit IC50 values in the nanomolar range against LSD1, indicating potent inhibitory activity.
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine has potential applications in:
Research continues into optimizing this compound for enhanced efficacy and reduced side effects in clinical settings.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7